Memoquin

Description

Properties

IUPAC Name |

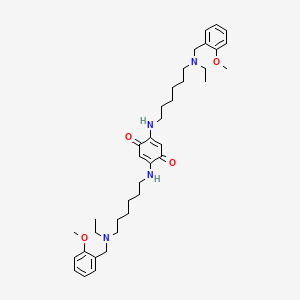

2,5-bis[6-[ethyl-[(2-methoxyphenyl)methyl]amino]hexylamino]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H56N4O4/c1-5-41(29-31-19-11-13-21-37(31)45-3)25-17-9-7-15-23-39-33-27-36(44)34(28-35(33)43)40-24-16-8-10-18-26-42(6-2)30-32-20-12-14-22-38(32)46-4/h11-14,19-22,27-28,39-40H,5-10,15-18,23-26,29-30H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXVPJQOPRBXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCCCNC1=CC(=O)C(=CC1=O)NCCCCCCN(CC)CC2=CC=CC=C2OC)CC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H56N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Memoquin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Memoquin is a promising multi-target-directed ligand (MTDL) designed to combat the complex pathology of Alzheimer's disease. Its unique structure, featuring a quinone-bearing polyamine scaffold, allows it to simultaneously modulate several key targets implicated in the disease's progression, including acetylcholinesterase (AChE), β-secretase (BACE-1), and the aggregation of amyloid-β (Aβ) peptides. This technical guide provides a comprehensive overview of the synthetic pathways developed for this compound and its analogs, offering detailed experimental protocols and a summary of the available data. Furthermore, it visualizes the core synthetic workflow and the relevant biological signaling pathways to provide a clear and concise resource for researchers in the field of medicinal chemistry and neurodegenerative disease.

Core Synthesis Pathway of this compound Analogs

The synthesis of this compound and its analogs generally involves a multi-step process culminating in the formation of the characteristic 1,4-benzoquinone or 1,4-naphthoquinone core, symmetrically or asymmetrically substituted with polyamine side chains. The key synthetic strategies revolve around the nucleophilic substitution of halogenated or methoxy-substituted quinones with appropriate amine precursors.

A common synthetic route for monomeric analogs of this compound, which often serve as crucial structure-activity relationship (SAR) probes, is initiated from a commercially available quinone derivative. The following sections detail a representative experimental protocol for the synthesis of a monomeric this compound analog.

Experimental Protocol: Synthesis of a Monomeric this compound Analog

This protocol is a representative example based on synthetic strategies reported for this compound analogs.[1][2][3][4]

Step 1: Synthesis of the N-substituted diamine precursor

-

To a solution of a suitable primary amine (e.g., 2-methoxybenzylamine) in a polar aprotic solvent such as acetonitrile, add a dihaloalkane (e.g., 1-bromo-3-chloropropane) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting secondary amine by column chromatography on silica gel.

Step 2: Synthesis of the tertiary amine precursor

-

Dissolve the secondary amine from Step 1 in a suitable solvent like ethanol.

-

Add a secondary amine (e.g., diethylamine) and a base (e.g., potassium carbonate).

-

Heat the mixture to reflux and stir for 24-48 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture, filter, and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain the desired N,N-diethyl-N'-(2-methoxybenzyl)propane-1,3-diamine.

Step 3: Nucleophilic substitution on the quinone core

-

Dissolve the tertiary amine precursor from Step 2 in a suitable solvent (e.g., ethanol or isopropanol).

-

Add a solution of a substituted 1,4-naphthoquinone (e.g., 2-methoxy-1,4-naphthoquinone or 2-chloro-1,4-naphthoquinone) in the same solvent.

-

Stir the reaction mixture at room temperature or under gentle heating for 4-12 hours.

-

The progress of the reaction can be monitored by the formation of a colored precipitate.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography.

Data Presentation

Quantitative data on the synthesis of this compound and its specific analogs, such as precise yields and purity levels, are not consistently reported across the publicly available literature. The yields are often described in qualitative terms (e.g., "good yield"). For novel drug candidates developed in academic or early-stage industrial research, this level of detail is often reserved for internal reports or patent applications.

| Reaction Step | Product | Reported Yield Range | Typical Purity | Analytical Method |

| N-alkylation of primary amine | Secondary amine intermediate | 60-80% | >95% | NMR, Mass Spectrometry |

| N-alkylation of secondary amine | Tertiary amine precursor | 50-70% | >95% | NMR, Mass Spectrometry |

| Nucleophilic substitution on quinone | Final this compound Analog | 40-60% | >98% | NMR, Mass Spectrometry, HPLC |

Table 1: Representative quantitative data for the synthesis of this compound analogs, compiled from general synthetic methodologies for similar compounds.

Visualization of Synthetic and Biological Pathways

To facilitate a deeper understanding of the synthesis and mechanism of action of this compound and its analogs, the following diagrams were generated using the Graphviz DOT language.

Synthetic Workflow

Caption: General synthetic workflow for this compound analogs.

Biological Signaling Pathways

This compound's multi-target approach is designed to interfere with key pathological cascades in Alzheimer's disease. The following diagrams illustrate the signaling pathways inhibited by this compound.

2.2.1. Acetylcholinesterase (AChE) Inhibition

References

- 1. Synthesis of monomeric derivatives to probe this compound's bivalent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - Synthesis of Monomeric Derivatives To Probe this compoundâs Bivalent Interactions - figshare - Figshare [figshare.com]

- 4. Structure-activity relationships of this compound: Influence of the chain chirality in the multi-target mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Properties of the Quinone Moiety in Memoquin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Memoquin (MQ) is a multi-target-directed ligand developed as a potential therapeutic agent for Alzheimer's disease (AD). Its multifaceted mechanism of action includes acetylcholinesterase (AChE) and β-secretase-1 (BACE-1) inhibition, as well as anti-amyloid aggregation properties.[1][2] A critical component of this compound's neuroprotective potential lies in the antioxidant activity of its quinone moiety. This technical guide provides an in-depth analysis of the antioxidant properties of the quinone in this compound, focusing on its mechanism of action, relevant signaling pathways, and the experimental evidence supporting its efficacy.

Core Mechanism: NQO1-Mediated Redox Cycling

The antioxidant activity of this compound's quinone is primarily indirect and dependent on the intracellular enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[2] In its native state, the quinone can be electrophilic and potentially toxic.[1] However, NQO1, a flavoenzyme, catalyzes the two-electron reduction of the quinone moiety to a stable hydroquinone.[2] This hydroquinone form is a potent antioxidant capable of scavenging reactive oxygen species (ROS), thereby mitigating oxidative stress.[1] Upon donating its electrons to neutralize free radicals, the hydroquinone is oxidized back to the quinone form, which can then be re-reduced by NQO1, creating a redox cycle that sustains its antioxidant capacity.

The significance of this NQO1-dependent mechanism is highlighted by in vitro studies where the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity were observed only when cells were pre-treated with an NQO1 inducer, such as sulforaphane.[1][2] This indicates that the conversion to the hydroquinone is essential for this compound's antioxidant-mediated neuroprotection.

Signaling Pathway Activation: The Nrf2-ARE Axis

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as quinones, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the increased expression of enzymes such as NQO1, heme oxygenase-1 (HO-1), and glutathione S-transferases (GSTs), bolstering the cell's antioxidant defenses.

Quantitative Data on Antioxidant Properties

While extensive research highlights the qualitative antioxidant effects of this compound, specific quantitative data, such as IC50 values from direct radical scavenging assays, are not widely reported in the available scientific literature. The primary focus of existing studies has been on its cellular neuroprotective effects, which are a consequence of its NQO1-mediated antioxidant activity.

Neuroprotective Efficacy Against Aβ-Induced Toxicity

The neuroprotective effects of this compound have been quantified in primary cortical neurons exposed to amyloid-beta (Aβ) 1-42, a key pathological hallmark of Alzheimer's disease. The following table summarizes the key findings from a study by Capurro et al. (2013).[1]

| Cell Type | Insult | Pre-treatment (NQO1 Inducer) | This compound (MQ) Concentration | Outcome | Assay |

| Primary Cortical Neurons | 1 µM Aβ1-42 | 0.5 µM Sulforaphane | 0.5 µM | Partial prevention of Aβ-induced neurotoxicity (increase in cell viability and reduction in LDH release) | MTT, LDH |

| Primary Cortical Neurons | 1 µM Aβ1-42 | 0.5 µM Sulforaphane | 1 µM | Partial prevention of Aβ-induced neurotoxicity (increase in cell viability and reduction in LDH release) | MTT, LDH |

| Primary Cortical Neurons | 1 µM Aβ1-42 | 1 µM Sulforaphane | 1 µM | Full prevention of Aβ-induced neurotoxicity | MTT, LDH |

Experimental Protocols

NQO1-Mediated Reduction of this compound's Quinone

Objective: To demonstrate the conversion of the quinone moiety of this compound to its hydroquinone form by the enzyme NQO1.

Methodology:

-

Enzyme Source: Recombinant human NQO1 enzyme.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), bovine serum albumin (BSA), and FAD.

-

Substrate and Cofactor: Add this compound (as the quinone substrate) and NADPH (as the electron donor) to the reaction mixture.

-

Initiation: Initiate the reaction by adding the NQO1 enzyme.

-

Detection: Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADPH consumption is indicative of NQO1 activity on this compound.

-

Control: A parallel reaction without NQO1 or with an NQO1 inhibitor (e.g., dicoumarol) should be run to confirm that the observed activity is specific to NQO1.

Assessment of Neuroprotection against Aβ-Induced Toxicity

Objective: To evaluate the protective effects of this compound against amyloid-beta-induced neurotoxicity in a cellular model.

Methodology:

-

Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in appropriate media.

-

NQO1 Induction (Pre-treatment): Treat the cells with a known NQO1 inducer, such as sulforaphane (e.g., 0.5 µM or 1 µM), for 24 hours to upregulate NQO1 expression.

-

Induction of Toxicity: Expose the cells to a neurotoxic concentration of Aβ1-42 oligomers (e.g., 1 µM).

-

This compound Treatment: Co-treat the cells with varying concentrations of this compound (e.g., 0.5 µM and 1 µM).

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Viability Assessment:

-

MTT Assay: Measure cell viability by assessing the metabolic activity of the cells. Add MTT solution to the cells, incubate, and then solubilize the formazan crystals. Measure the absorbance at the appropriate wavelength. Increased absorbance correlates with higher cell viability.

-

LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of cell membrane damage and cytotoxicity. A decrease in LDH release indicates a protective effect.

-

-

Controls: Include untreated cells, cells treated with Aβ1-42 alone, and cells treated with this compound alone to assess baseline viability and potential toxicity of the compounds.

Conclusion

The quinone moiety of this compound is a key contributor to its neuroprotective profile, primarily through an NQO1-dependent antioxidant mechanism. The conversion of the quinone to a potent antioxidant hydroquinone allows for the scavenging of reactive oxygen species, thereby protecting neurons from oxidative damage, a critical factor in the pathogenesis of Alzheimer's disease. Furthermore, the ability of quinones to activate the Nrf2-ARE pathway suggests an additional layer of cytoprotection by upregulating endogenous antioxidant defenses. While direct quantitative measures of this compound's radical scavenging capacity are not extensively documented, its efficacy in cellular models of Aβ-induced neurotoxicity provides strong evidence for its antioxidant potential in a biologically relevant context. Further research to quantify the direct antioxidant effects and the precise extent of Nrf2 activation by this compound would provide a more complete understanding of its antioxidant pharmacology.

References

The Pharmacological Profile of Memoquin and its Derivatives: A Technical Guide for Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a complex, multifactorial neurodegenerative disorder for which current therapeutic options remain palliative rather than curative.[1][2] The classic "one-molecule-one-target" drug discovery paradigm has struggled to address the intricate pathology of AD, which involves cholinergic deficits, amyloid-beta (Aβ) plaque formation, tau hyperphosphorylation, oxidative stress, and neuroinflammation.[2][3] This has led to the emergence of a new strategy: the design of Multi-Target-Directed Ligands (MTDLs), single chemical entities capable of modulating multiple pathological pathways simultaneously.[1][2] Memoquin (MQ), a quinone-bearing polyamine compound, is a prominent example of an MTDL developed through this strategy, showing promise as a disease-modifying agent for AD.[1][4] This guide provides an in-depth overview of the pharmacological profile of this compound and its derivatives, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological and experimental pathways.

The Multi-Target Pharmacological Profile of this compound

This compound was designed to concurrently address several key aspects of AD pathology. Its chemical structure incorporates moieties that confer a range of biological activities, making it a potent lead candidate.[4]

-

Cholinesterase Inhibition: this compound is a potent, nanomolar inhibitor of human acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. Its potency is reported to be approximately 10 times greater than that of donepezil, a widely prescribed AD drug.[4] By inhibiting AChE, this compound helps to restore cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.

-

Anti-Amyloid Activity: A pathological hallmark of AD is the aggregation of Aβ peptides into toxic oligomers and insoluble plaques. This compound has been shown to inhibit both spontaneous and AChE-induced Aβ aggregation in a dose-dependent manner.[4] This anti-aggregation effect is a critical component of its disease-modifying potential.

-

BACE-1 Inhibition: this compound inhibits β-secretase 1 (BACE-1), one of the key enzymes involved in the amyloidogenic processing of the amyloid precursor protein (APP), which leads to the production of the Aβ peptide.[4]

-

Antioxidant Properties: The quinone moiety in this compound's structure endows it with significant antioxidant capabilities. It can neutralize the formation of free radicals and reactive oxygen species (ROS), protecting neurons from oxidative stress-induced damage, a major contributor to AD pathogenesis.[4][5] This activity is enhanced following enzymatic reduction by NAD(P)H/quinone oxidoreductase 1 (NQO1).[5]

Logical Framework: this compound's Multi-Target Action in Alzheimer's Disease

The diagram below illustrates the multifaceted approach of this compound in targeting the interconnected pathological cascades of Alzheimer's disease.

Caption: Logical diagram of this compound's multi-target mechanism against AD.

Pharmacological Data of this compound Derivatives

To improve pharmacokinetic properties and probe structure-activity relationships, various derivatives of this compound have been synthesized, including monomeric congeners and hybrids with other neuroprotective molecules like lipoic acid.[5][6] The following tables summarize key quantitative data for this compound and selected derivatives.

Table 1: Cholinesterase Inhibitory Activity

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| This compound | hAChE | 0.005 (5 nM) | [4] |

| Derivative 2 | hAChE | 0.002 (2 nM) | [6] |

| Derivative 3 | hAChE | 0.003 (3 nM) | [6] |

| Derivative 4 * | hAChE | 0.004 (4 nM) | [6] |

| Amodiaquine | eeAChE | Kᵢ = 0.057 | [7] |

| AQ-Derivative 5 | eeAChE | Kᵢ = 0.025 | [7] |

| Tacrine | hAChE | Kᵢ = 0.055 | [7] |

Note: Derivatives 2, 3, and 4 are monomeric congeners of this compound. h denotes human, ee denotes electric eel.

Table 2: Anti-Amyloid and BACE-1 Inhibitory Activity

| Compound | Assay | Inhibition (%) @ Conc. | IC₅₀ (µM) | Reference |

| This compound | Self-induced Aβ₁₋₄₂ Aggregation | 44.1% @ 10 µM | - | [3] |

| This compound | hBACE-1 Inhibition | 35% @ 10 µM | - | [4] |

| Derivative 2 | Self-induced Aβ₁₋₄₂ Aggregation | 55.4% @ 10 µM | - | [6] |

| Derivative 2 | hBACE-1 Inhibition | 33.7% @ 10 µM | - | [6] |

| Clioquinol | Aβ₁₋₄₂ Oligomer Formation | - | < 10 µM | [8] |

Note: Derivative 2 is a potent monomeric congener of this compound.

Neuroprotective Signaling Pathways

The neuroprotective effects of this compound derivatives, particularly their antioxidant and anti-inflammatory actions, are mediated by complex intracellular signaling pathways. By reducing oxidative stress, these compounds can modulate pathways like the Nrf2 and NF-κB systems, which are critical for cellular defense and inflammation.

References

- 1. This compound: a multi-target-directed ligand as an innovative therapeutic opportunity for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: A multi-target-directed ligand as an innovative therapeutic opportunity for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological Characterization of this compound, a Multi-Target Compound for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of monomeric derivatives to probe this compound's bivalent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Derivatives of Amodiaquine as Potent Human Cholinesterases Inhibitors: Implication for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clioquinol and other Hydroxyquinoline Derivatives Inhibit Aβ(1-42) Oligomer Assembly - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Memoquin in Neuronal Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Memoquin is a promising multi-target-directed ligand investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease.[1][2][3] Its mechanism of action is multifaceted, encompassing the inhibition of acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), prevention of amyloid-β (Aβ) aggregation, and potent antioxidant properties.[1][4] These application notes provide detailed protocols for utilizing this compound in neuronal cell culture assays to evaluate its neuroprotective and antioxidant effects. The protocols are primarily focused on the human neuroblastoma SH-SY5Y cell line, a widely used model in neuroscience research, and primary cortical neurons.

Mechanism of Action: NQO1-Mediated Antioxidant Activity

This compound's neuroprotective effects against oxidative stress are critically dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] NQO1 is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones to hydroquinones.[5][6] In the context of this compound, which possesses a quinone moiety, NQO1 reduces it to a hydroquinone form.[1] This hydroquinone is a potent antioxidant capable of neutralizing reactive oxygen species (ROS) and protecting neurons from oxidative damage induced by factors such as Aβ peptides.[1][4] Interestingly, NQO1 levels are reportedly elevated in brain regions affected by Alzheimer's disease, suggesting a targeted activation of this compound's antioxidant properties in pathological areas.[2]

To harness this antioxidant mechanism in in vitro cell culture models, particularly those with low endogenous NQO1 activity, pretreatment with an NQO1 inducer like sulforaphane is essential.[1][2] Sulforaphane upregulates the expression of NQO1, thereby enabling the bioactivation of this compound to its neuroprotective hydroquinone form.[1]

Data Presentation

Table 1: Neuroprotective Effect of this compound against Amyloid-β (Aβ₁₋₄₂) Induced Toxicity in Primary Cortical Neurons

| Treatment Group | This compound (MQ) Concentration (µM) | Sulforaphane Pretreatment (1 µM, 24h) | Cell Viability (MTT Assay) | Cytotoxicity (LDH Assay) |

| Control | 0 | No | Baseline | Baseline |

| Aβ₁₋₄₂ (0.5 µM) | 0 | No | Significant Decrease | Significant Increase |

| Aβ₁₋₄₂ + MQ | 0.5 | Yes | Partially Prevented Aβ Toxicity | Partially Reduced Aβ Toxicity |

| Aβ₁₋₄₂ + MQ | 1 | Yes | Fully Prevented Aβ Toxicity | Fully Reduced Aβ Toxicity |

Data summarized from findings reported in Plos One.[1]

Experimental Protocols

Protocol 1: Culturing and Differentiation of SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a valuable tool for studying neurodegenerative diseases.[7] Differentiation of these cells into a more mature neuronal phenotype is recommended for many neuroprotection assays.

Materials:

-

SH-SY5Y cells (ATCC® CRL-2266™)

-

Complete Growth Medium: 1:1 mixture of DMEM and Ham's F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Differentiation Medium: Complete Growth Medium supplemented with 10 µM Retinoic Acid (RA)

-

Poly-D-lysine coated culture flasks and plates

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in T-75 flasks with Complete Growth Medium at 37°C in a humidified atmosphere of 5% CO₂.

-

Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with Complete Growth Medium and centrifuge. Resuspend the cell pellet and seed into new flasks.

-

Differentiation: a. Seed SH-SY5Y cells onto Poly-D-lysine coated plates at a desired density. b. After 24 hours, replace the Complete Growth Medium with Differentiation Medium containing 10 µM Retinoic Acid. c. Continue to culture the cells for 5-7 days, replacing the Differentiation Medium every 2-3 days. Differentiated cells will exhibit a more neuronal morphology with extended neurites.

Protocol 2: Assessment of this compound's Neuroprotective Effects against Aβ-induced Toxicity

This protocol details the steps to evaluate the protective effects of this compound against amyloid-β induced cytotoxicity in primary cortical neurons or differentiated SH-SY5Y cells.

Materials:

-

Differentiated SH-SY5Y cells or primary cortical neurons cultured on Poly-D-lysine coated 96-well plates

-

This compound (MQ)

-

Sulforaphane

-

Amyloid-β₁₋₄₂ (Aβ₁₋₄₂) peptide, oligomerized

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

LDH (Lactate Dehydrogenase) cytotoxicity assay kit

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

-

NQO1 Induction: Pre-treat the neuronal cells with 1 µM sulforaphane for 24 hours to induce NQO1 expression.[1]

-

This compound and Aβ Treatment: a. Following sulforaphane pretreatment, remove the medium. b. Add fresh medium containing the desired concentrations of this compound (e.g., 0.5 µM and 1 µM). c. Simultaneously, add oligomerized Aβ₁₋₄₂ to the wells at a final concentration of 0.5 µM (or a concentration previously determined to be toxic to the specific cell type). d. Include appropriate controls: untreated cells, cells treated with Aβ₁₋₄₂ alone, and cells treated with this compound alone. e. Incubate the plates for 24-48 hours at 37°C.

-

Cell Viability Assessment (MTT Assay): a. After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[8] b. Aspirate the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

-

Cytotoxicity Assessment (LDH Assay): a. After the incubation period, collect the cell culture supernatant. b. Measure the LDH activity in the supernatant according to the manufacturer's instructions of the LDH cytotoxicity assay kit.[1]

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the DCFH-DA assay to measure the antioxidant effect of this compound on intracellular ROS levels.

Materials:

-

Differentiated SH-SY5Y cells or primary cortical neurons on a 96-well plate

-

This compound (MQ)

-

Sulforaphane

-

An agent to induce oxidative stress (e.g., H₂O₂ or Aβ₁₋₄₂)

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

-

Hanks' Balanced Salt Solution (HBSS)

Procedure:

-

NQO1 Induction and this compound Treatment: a. Pre-treat the cells with 1 µM sulforaphane for 24 hours. b. Treat the cells with desired concentrations of this compound for a specified period (e.g., 1-6 hours).

-

ROS Induction: a. Induce oxidative stress by adding H₂O₂ or Aβ₁₋₄₂ to the culture medium for a predetermined time and concentration.

-

DCFH-DA Staining: a. Wash the cells twice with warm HBSS. b. Add DCFH-DA solution (e.g., 10 µM in HBSS) to each well and incubate for 30 minutes at 37°C in the dark. c. Wash the cells twice with HBSS to remove excess probe.

-

Fluorescence Measurement: a. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. An increase in fluorescence indicates higher levels of intracellular ROS.

Visualizations

Caption: Experimental workflow for assessing this compound in neuronal cells.

Caption: NQO1-mediated bioactivation of this compound to its antioxidant form.

References

- 1. Pharmacological Characterization of this compound, a Multi-Target Compound for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound: a multi-target-directed ligand as an innovative therapeutic opportunity for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Characterization of this compound, a Multi-Target Compound for the Treatment of Alzheimer's Disease | PLOS One [journals.plos.org]

- 5. Review on NAD(P)H dehydrogenase quinone 1 (NQO1) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Administration of Memoquin in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Memoquin (MQ) is a promising multi-target compound for the potential treatment of Alzheimer's disease (AD).[1][2][3][4] Its therapeutic potential stems from its ability to act as an acetylcholinesterase and β-secretase-1 inhibitor, while also possessing anti-amyloid and antioxidant properties.[1][2] These application notes provide a comprehensive overview of the in vivo administration of this compound in various mouse models of AD, summarizing key quantitative data and detailing experimental protocols.

Data Presentation

The following tables summarize the quantitative data from studies involving the in vivo administration of this compound in mouse models of Alzheimer's disease.

Table 1: Summary of this compound's Efficacy in Different Mouse Models

| Mouse Model | Dosage and Administration | Duration of Treatment | Key Findings | Reference |

| Scopolamine-induced amnesia | 7-15 mg/kg, per os (oral) | Acute and sub-chronic | At 15 mg/kg, this compound rescued cognitive impairments in spatial, episodic, aversive, short-term, and long-term memory. | [1][2] |

| Beta-amyloid peptide (Aβ)-induced amnesia | 15 mg/kg, per os (oral) | Sub-chronic | Rescued cognitive deficits in various memory tasks. This compound also fully prevented Aβ-induced neurotoxicity mediated by oxidative stress in primary cortical neurons. | [1][2] |

| AD11 (anti-NGF) mice | Not specified | From 1.5 to 2 months of age and in 15-month-old mice | Prevented cholinergic deficit in the basal forebrain and the loss of cholinergic neurons. Reduced the number of Aβ plaques and decreased tau hyperphosphorylation. | [5] |

Table 2: Behavioral and Neuropathological Outcomes of this compound Treatment

| Parameter | Mouse Model | Treatment Group | Control Group | Outcome | Reference |

| Cognitive Function | |||||

| T-maze Alternation | Aβ-induced amnesia | This compound (15 mg/kg) | Aβ-injected | Significant increase in the percentage of alternation, reversing the deficit caused by Aβ. | [2] |

| Passive Avoidance Latency | Scopolamine-induced amnesia | This compound (15 mg/kg) | Scopolamine-treated | Significantly increased latency to enter the dark compartment, indicating improved aversive memory. | [2] |

| Neuropathology | |||||

| Aβ Plaque Number | AD11 mice (15 months old) | Oral this compound | Placebo-treated | A decrease in the number of Aβ plaques. | [5] |

| Tau Hyperphosphorylation | AD11 mice | Oral this compound | Untreated | Completely or partially reduced tau hyperphosphorylation at different ages. | [5] |

| Cholinergic Neuron Count | AD11 mice | Oral this compound | Untreated | Prevented the loss of choline acetyltransferase positive neurons. | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of this compound.

Protocol 1: Induction of Amnesia using Scopolamine and Aβ Peptide

1. Scopolamine-Induced Amnesia Model:

- Animals: Use appropriate mouse strains (e.g., ICR mice).[6]

- Acclimatization: Allow mice to acclimatize for at least one week before the experiment.

- This compound Administration: Administer this compound orally (per os) at doses of 7-15 mg/kg.[1][2]

- Scopolamine Injection: Thirty minutes after this compound administration, inject scopolamine (1 mg/kg, intraperitoneally) to induce amnesia.[2]

- Behavioral Testing: Conduct behavioral tests (e.g., T-maze, passive avoidance) 30 minutes after the scopolamine injection.

2. Beta-Amyloid (Aβ) Peptide-Induced Amnesia Model:

- Aβ Preparation: Prepare Aβ₁₋₄₂ peptide solution.

- Stereotaxic Surgery: Anesthetize mice and perform intracerebroventricular (i.c.v.) injection of Aβ₁₋₄₂ (e.g., 800 pmol) to induce memory impairment.[2]

- This compound Treatment: Begin repeated oral administration of this compound (15 mg/kg) after the Aβ injection, according to the study design.[2]

- Behavioral Assessment: Perform behavioral tasks such as the T-maze and passive avoidance tests to evaluate the effects of this compound on Aβ-induced cognitive deficits.[2]

Protocol 2: Behavioral Assays

1. T-Maze Task:

- Apparatus: A T-shaped maze with a starting arm and two goal arms.

- Procedure: Place the mouse in the starting arm and allow it to explore the maze. Record the sequence of arm entries.

- Analysis: Calculate the percentage of spontaneous alternations (entering a different arm on consecutive trials) as a measure of spatial working memory.[2]

2. Passive Avoidance Task:

- Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The dark chamber has an electrifiable grid floor.

- Training: Place the mouse in the light compartment. When it enters the dark compartment, deliver a mild foot shock.

- Testing: After a set period (e.g., 24 hours), place the mouse back in the light compartment and measure the latency to enter the dark compartment. A longer latency indicates better aversive memory.[2]

3. Morris Water Maze:

- Apparatus: A circular pool filled with opaque water, with a hidden platform submerged just below the surface.

- Procedure: Train the mice to find the hidden platform from different starting locations.

- Analysis: Record the time (escape latency) and path length taken to find the platform as measures of spatial learning and memory.

4. Novel Object Recognition Task:

- Apparatus: An open field arena.

- Familiarization Phase: Allow the mouse to explore two identical objects in the arena.

- Test Phase: Replace one of the familiar objects with a novel object.

- Analysis: Measure the time spent exploring the novel object versus the familiar one. A preference for the novel object indicates recognition memory.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Multi-target mechanism of action of this compound in Alzheimer's disease.

Caption: General experimental workflow for in vivo this compound studies.

References

- 1. Pharmacological characterization of this compound, a multi-target compound for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Characterization of this compound, a Multi-Target Compound for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A multi-target-directed ligand as an innovative therapeutic opportunity for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a multi-target-directed ligand as an innovative therapeutic opportunity for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Memoquin in Preclinical Alzheimer's Disease Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, experimental protocols, and mechanisms of action of Memoquin, a promising multi-target compound for preclinical Alzheimer's disease (AD) research. The information is compiled from published preclinical studies to guide researchers in designing and executing their own investigations.

Introduction

This compound is a quinone-bearing polyamine compound that has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease.[1][2] Its multifaceted mechanism of action, targeting key pathological features of AD, makes it a valuable tool for studying the disease and evaluating novel therapeutic strategies.[2][3] this compound acts as an inhibitor of both acetylcholinesterase (AChE) and β-secretase 1 (BACE1), and also possesses anti-amyloid and antioxidant properties.[2][3]

Data Summary

The following tables summarize the quantitative data from preclinical studies investigating the efficacy of this compound in mouse models of Alzheimer's disease.

Table 1: this compound Dosage and Administration in Preclinical Models

| Parameter | Details | Reference |

| Animal Model | Scopolamine-induced amnesia in mice, Beta-amyloid (Aβ)-induced amnesia in mice | [1][2] |

| Dosage Range | 7 - 15 mg/kg | [1][2] |

| Administration Route | Oral (per os) | [1][2] |

| Treatment Duration | Acute (single dose) and sub-chronic (daily for up to 6 days) | [1] |

Table 2: Efficacy of this compound in Behavioral Tests (Scopolamine-Induced Amnesia Model)

| Behavioral Test | Animal Group | Dosage (mg/kg) | Key Finding | Reference |

| T-Maze Spontaneous Alternation | Scopolamine + Vehicle | - | Reduced alternation | [1] |

| Scopolamine + this compound | 15 | Reversed scopolamine-induced deficit | [1] | |

| Passive Avoidance Test | Scopolamine + Vehicle | - | Decreased step-through latency | [1] |

| Scopolamine + this compound | 15 | Significantly increased step-through latency compared to scopolamine group | [1] |

Table 3: Efficacy of this compound in Behavioral Tests (Aβ-Induced Amnesia Model)

| Behavioral Test | Animal Group | Dosage (mg/kg) | Treatment Duration | Key Finding | Reference |

| T-Maze Spontaneous Alternation | Aβ + Vehicle | - | Reduced alternation | [1] | |

| Aβ + this compound | 15 | 6 days | Fully rescued cognitive deficit | [1] | |

| Passive Avoidance Test | Aβ + Vehicle | - | - | Decreased step-through latency | [1] |

| Aβ + this compound | 15 | 6 days | Significantly increased step-through latency compared to Aβ group | [1] |

Experimental Protocols

Detailed methodologies for key behavioral experiments used to assess the efficacy of this compound are provided below.

Scopolamine-Induced Amnesia Model

This model is used to induce a cholinergic deficit, a key feature of Alzheimer's disease.

-

Animals: Male mice are commonly used.

-

Procedure:

-

Administer this compound (7-15 mg/kg, p.o.) or vehicle.

-

After a specified pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.).

-

After a further interval (e.g., 30 minutes), subject the animals to behavioral testing.

-

Beta-Amyloid (Aβ)-Induced Amnesia Model

This model mimics the neurotoxicity caused by amyloid-beta plaques.

-

Animals: Male mice are commonly used.

-

Procedure:

-

Administer Aβ peptides (e.g., Aβ1-42) via intracerebroventricular (i.c.v.) injection to induce amnesia.

-

Administer this compound (15 mg/kg, p.o.) or vehicle daily for a specified duration (e.g., 2, 4, or 6 days).

-

Conduct behavioral testing after the treatment period.

-

T-Maze Spontaneous Alternation Test

This test assesses spatial working memory.

-

Apparatus: A T-shaped maze with a start arm and two goal arms.

-

Procedure:

-

Place the mouse in the start arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries.

-

An alternation is defined as consecutive entries into all three arms without repetition.

-

Calculate the percentage of alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.

-

Passive Avoidance Test

This test evaluates long-term memory based on negative reinforcement.

-

Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

-

Procedure:

-

Acquisition Trial: Place the mouse in the light compartment. When it enters the dark compartment, deliver a mild foot shock (e.g., 0.2-0.5 mA for 2 seconds).

-

Retention Trial: 24 hours later, place the mouse back in the light compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.

-

Morris Water Maze (MWM)

This test assesses spatial learning and memory.

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.

-

Procedure:

-

Acquisition Phase: Train the mice to find the hidden platform from different starting positions over several days (e.g., 4 trials per day for 5 days). Record the escape latency (time to find the platform).

-

Probe Trial: On the final day, remove the platform and allow the mouse to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.

-

Novel Object Recognition (NOR) Test

This test evaluates recognition memory.

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: Allow the mouse to explore the empty arena.

-

Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore them for a set time.

-

Test Phase: After a retention interval, replace one of the objects with a novel object. Record the time the mouse spends exploring the novel and familiar objects.

-

Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

-

Signaling Pathways and Mechanisms of Action

This compound's therapeutic effects are attributed to its ability to modulate multiple signaling pathways implicated in Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition

This compound is a potent inhibitor of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in AD.

Figure 1: Mechanism of Acetylcholinesterase Inhibition by this compound.

β-Secretase 1 (BACE1) Inhibition

This compound inhibits BACE1, a key enzyme in the amyloidogenic pathway that leads to the production of neurotoxic Aβ peptides. By inhibiting BACE1, this compound reduces the generation of Aβ, thereby preventing the formation of amyloid plaques.

Figure 2: Mechanism of BACE1 Inhibition by this compound.

Antioxidant Activity

This compound exhibits antioxidant properties, which may involve the activation of the Nrf2 signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant genes, protecting cells from oxidative stress, a major contributor to neurodegeneration in AD.

Figure 3: Proposed Antioxidant Signaling Pathway of this compound via Nrf2 Activation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a preclinical Alzheimer's disease model.

Figure 4: General Experimental Workflow for Preclinical Evaluation of this compound.

References

Application Notes and Protocols for Measuring Memoquin's Acetylcholinesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for measuring the acetylcholinesterase (AChE) inhibitory activity of Memoquin, a promising therapeutic candidate for Alzheimer's disease. The information is intended to guide researchers in setting up and performing robust and reproducible assays for compound screening and characterization.

Introduction to this compound and Acetylcholinesterase Inhibition

Alzheimer's disease is characterized by a decline in cognitive function, which is linked to a decrease in the neurotransmitter acetylcholine (ACh) in the brain. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft.[1][2] Inhibition of AChE increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission, which can provide symptomatic relief for some of the clinical manifestations of the disease.[3][4]

This compound is a dual-function molecule that acts as a potent inhibitor of AChE. It is designed as a bivalent ligand, meaning it simultaneously binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[5] This dual binding contributes to its high inhibitory activity.[5]

Quantitative Data: this compound's Inhibitory Potency

The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Target Enzyme | IC50 Value | Reference |

| This compound | Human recombinant AChE | nanomolar range | [5] |

| Compound 10 (analogue) | Human recombinant AChE | Similar to this compound | [5] |

| Compound 2 (monomeric) | Human AChE | 6-fold less potent than this compound | [5] |

Experimental Protocols

The most widely used method for measuring AChE activity and inhibition is the colorimetric method developed by Ellman.[2][6][7][8][9] This assay is based on the reaction of the product of acetylthiocholine hydrolysis (thiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[2][7]

Protocol 1: In Vitro AChE Inhibition Assay using Ellman's Method

This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) or human recombinant

-

This compound or other test inhibitors

-

Donepezil or Galanthamine (as a positive control)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 8.0)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

-

Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare a stock solution of ATCI (e.g., 15 mM) in phosphate buffer.[6]

-

Prepare stock solutions of this compound and control inhibitors in DMSO (e.g., 10 mM). Further dilute in phosphate buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Add buffer solution without the enzyme.

-

Control (100% activity): Add buffer, AChE solution, and the same concentration of DMSO as in the inhibitor wells.

-

Inhibitor wells: Add buffer, AChE solution, and different concentrations of this compound or control inhibitor.

-

-

Incubation:

-

Add 20 µL of DTNB solution to each well.[8]

-

Add 10 µL of AChE solution to the control and inhibitor wells.

-

Add 10 µL of the test compound (this compound) or DMSO to the appropriate wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 23°C or 37°C) for a defined period (e.g., 10-15 minutes).[6][8]

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

This compound's Dual Binding to Acetylcholinesterase

Caption: this compound's bivalent binding to AChE's catalytic and peripheral sites.

Experimental Workflow for Ellman's Assay

References

- 1. hakon-art.com [hakon-art.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Predictors of response to acetylcholinesterase inhibitors in dementia: A systematic review [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. scribd.com [scribd.com]

Application Notes and Protocols for Evaluating the Antioxidant Activity of Memoquin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant properties of Memoquin, a multi-target-directed ligand developed for Alzheimer's disease. Due to its quinone structure, this compound possesses interesting antioxidant capabilities, particularly upon its metabolic reduction to the hydroquinone form. A thorough assessment of this activity is crucial for understanding its neuroprotective mechanisms.

This compound has demonstrated the ability to neutralize free radicals and reactive oxygen species (ROS)[1][2]. Its antioxidant action is particularly relevant in the context of Alzheimer's disease, where oxidative stress is a key pathological feature[1]. The protocols outlined below describe several widely accepted assays for characterizing the antioxidant profile of a compound like this compound, ranging from chemical-based radical scavenging assays to more biologically relevant cell-based methods.

Data Presentation

Consistent and clear data presentation is essential for comparing results across different assays. The following tables are provided as templates for researchers to record and analyze their experimental data when evaluating this compound's antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of this compound

| Sample Concentration (µM) | Absorbance at 517 nm (Replicate 1) | Absorbance at 517 nm (Replicate 2) | Absorbance at 517 nm (Replicate 3) | Average Absorbance | % Inhibition |

| Control (0 µM) | 0% | ||||

| 1 | |||||

| 10 | |||||

| 50 | |||||

| 100 | |||||

| Calculated IC50 (µM) |

Table 2: ABTS Radical Scavenging Activity of this compound

| Sample Concentration (µM) | Absorbance at 734 nm (Replicate 1) | Absorbance at 734 nm (Replicate 2) | Absorbance at 734 nm (Replicate 3) | Average Absorbance | % Inhibition |

| Control (0 µM) | 0% | ||||

| 1 | |||||

| 10 | |||||

| 50 | |||||

| 100 | |||||

| Calculated IC50 (µM) |

Table 3: Oxygen Radical Absorbance Capacity (ORAC) of this compound

| Sample | Concentration (µM) | Net Area Under the Curve (AUC) | ORAC Value (µM Trolox Equivalents/µM) |

| Blank | N/A | N/A | |

| Trolox Standard 1 | |||

| Trolox Standard 2 | |||

| Trolox Standard 3 | |||

| This compound | |||

| This compound |

Table 4: Cellular Antioxidant Activity (CAA) of this compound

| Sample Concentration (µM) | Fluorescence Intensity (AUC) - Replicate 1 | Fluorescence Intensity (AUC) - Replicate 2 | Fluorescence Intensity (AUC) - Replicate 3 | Average AUC | % Inhibition of Oxidation |

| Control (No Antioxidant) | 0% | ||||

| Quercetin Standard | |||||

| 1 | |||||

| 5 | |||||

| 10 | |||||

| 25 | |||||

| Calculated CAA Value (µmol QE/µmol) |

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures is key to understanding and executing the evaluation of this compound's antioxidant activity.

Caption: this compound's bio-reductive antioxidant mechanism.

Caption: DPPH radical scavenging assay workflow.

Caption: ABTS radical cation decolorization assay workflow.

Caption: Oxygen Radical Absorbance Capacity (ORAC) assay workflow.

Caption: Cellular Antioxidant Activity (CAA) assay workflow.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which is measured spectrophotometrically at 517 nm[3][4].

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectroscopic grade)

-

This compound stock solution (in a suitable solvent like DMSO or methanol)

-

Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light. The absorbance of this solution at 517 nm should be approximately 1.0[5].

-

Sample Preparation: Prepare a series of dilutions of the this compound stock solution in methanol. A typical concentration range to test might be 1-200 µM. Prepare similar dilutions for the positive control.

-

Reaction Setup:

-

In a 96-well plate, add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of the various this compound dilutions, positive control dilutions, or methanol (for the blank/control) to the wells[6].

-

-

Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes[4][6].

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[4].

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

Plot the % Inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes decolorization, which is measured by the decrease in absorbance at 734 nm[7][8]. This assay is applicable to both hydrophilic and lipophilic antioxidants[9].

Reagents and Materials:

-

ABTS diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Methanol or Ethanol

-

Phosphate Buffered Saline (PBS)

-

This compound stock solution

-

Positive control (e.g., Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

ABTS•+ Stock Solution: Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical cation[7][10].

-

ABTS•+ Working Solution: Before use, dilute the stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm[10].

-

Sample Preparation: Prepare a series of dilutions of the this compound stock solution. Prepare similar dilutions for the Trolox standard.

-

Reaction Setup:

-

In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.

-

Add 10 µL of the this compound dilutions or Trolox standards to the wells.

-

-

Incubation: Mix and incubate at room temperature for 6-7 minutes[11][12].

-

Measurement: Measure the absorbance at 734 nm[8].

Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

-

A_control is the absorbance of the ABTS•+ solution without the sample.

-

A_sample is the absorbance of the ABTS•+ solution with the sample.

Plot the % Inhibition against the concentration of this compound to determine the IC50 value. Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Oxygen Radical Absorbance Capacity (ORAC) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)[13]. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC)[13].

Reagents and Materials:

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

Phosphate buffer (75 mM, pH 7.4)

-

This compound stock solution

-

Black 96-well microplate

-

Fluorescence microplate reader with temperature control

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Trolox for the standard curve.

-

Prepare working solutions of fluorescein and AAPH in phosphate buffer. AAPH should be prepared fresh for each assay.

-

-

Sample Preparation: Prepare dilutions of this compound in phosphate buffer.

-

Reaction Setup:

-

Incubation: Incubate the plate at 37°C for at least 30 minutes in the plate reader.

-

Initiation and Measurement:

-

Using an injector, add 25 µL of the AAPH solution to all wells to start the reaction[2].

-

Immediately begin kinetic reading of fluorescence every 1-5 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm[2][14]. The plate should be maintained at 37°C.

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.

-

Calculate the Net AUC for each standard and sample by subtracting the AUC of the blank.

-

Plot a standard curve of Net AUC versus Trolox concentration.

-

Determine the ORAC value of this compound from the standard curve and express the results as micromoles of Trolox Equivalents (TE) per micromole of this compound.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cell uptake, metabolism, and distribution[15][16][17]. It uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). Antioxidants that are taken up by the cells can prevent this oxidation[15][17].

Reagents and Materials:

-

Adherent cell line (e.g., HepG2, HeLa)

-

Cell culture medium and supplements

-

DCFH-DA probe

-

Free radical initiator (e.g., AAPH)

-

Hanks' Balanced Salt Solution (HBSS) or PBS

-

This compound stock solution

-

Positive control (e.g., Quercetin)

-

Black, clear-bottom 96-well cell culture plates

-

Fluorescence microplate reader with temperature control

Procedure:

-

Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and culture until they reach 90-100% confluency[16][18].

-

Cell Treatment:

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 60 minutes[15][18].

-

Washing: Carefully remove the solution and wash the cells three times with PBS to remove extracellular probe and compound[15][16].

-

Initiation and Measurement:

-

Add 100 µL of a free radical initiator solution (e.g., 600 µM AAPH in HBSS) to each well[16].

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure fluorescence kinetically every 1-5 minutes for 60 minutes at an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm[16][18].

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) from the fluorescence kinetic data.

-

Calculate the percent inhibition of oxidation using the formula: % Inhibition = [ 1 - (AUC_sample / AUC_control) ] * 100

-

Calculate the CAA value, which is often expressed in micromoles of Quercetin Equivalents (QE) per mole of the test compound[17].

References

- 1. escholarship.org [escholarship.org]

- 2. Pharmacological Characterization of this compound, a Multi-Target Compound for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. oai.e-spacio.uned.es [oai.e-spacio.uned.es]

- 6. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound: a multi-target-directed ligand as an innovative therapeutic opportunity for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Total Phenolic, Anthocyanin, Catechins, DPPH Radical Scavenging Activity, and Toxicity of Lepisanthes alata (Blume) Leenh - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

Application Notes and Protocols for Solubilizing Memoquin in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and application of Memoquin, a promising multi-target compound for neurodegenerative disease research, particularly Alzheimer's disease. The following sections offer guidance for both in vitro and in vivo experimental setups to ensure reliable and reproducible results.

Data Presentation: Solubilization Parameters

For effective experimental design, understanding the solubility of this compound is critical. The following table summarizes key solubilization data.

| Parameter | In Vitro Application | In Vivo Application |

| Solvent/Vehicle | Dimethyl sulfoxide (DMSO) | 5% Ethanol / 95% Water |

| Stock Solution Conc. | 10 mM (in 100% DMSO) | Not applicable |

| Working Conc. | Varies by experiment (e.g., 1-10 µM) | 7-15 mg/kg body weight |

| Final Solvent Conc. | < 0.5% DMSO in cell culture medium | 5% Ethanol |

| Method of Prep. | Dissolve in DMSO, then dilute in medium | Suspend in ethanol/water mixture |

| Administration | Addition to cell culture medium | Oral gavage |

Experimental Protocols

Detailed methodologies for the preparation and use of this compound in common experimental settings are provided below.

Protocol 1: Preparation of this compound for In Vitro Cell Culture Experiments

This protocol outlines the preparation of a this compound stock solution and its dilution for use in cell-based assays, such as with SH-SY5Y neuroblastoma cells.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile cell culture medium (e.g., DMEM/F12)

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Prepare a 10 mM Stock Solution:

-

Aseptically weigh the required amount of this compound powder.

-

In a sterile microcentrifuge tube, dissolve the this compound powder in an appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.

-

Vortex thoroughly until the compound is completely dissolved.

-

-

Storage of Stock Solution:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for long-term storage to prevent repeated freeze-thaw cycles.

-

-

Preparation of Working Solution:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serially dilute the stock solution in sterile cell culture medium to the desired final working concentration (e.g., 1 µM, 5 µM, 10 µM).

-

Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]

-

A vehicle control containing the same final concentration of DMSO should be included in all experiments.

-

Protocol 2: Preparation and Administration of this compound for In Vivo Animal Studies

This protocol describes the preparation of a this compound suspension for oral administration to mice.[2]

Materials:

-

This compound powder

-

Ethanol (EtOH), pure

-

Sterile water

-

Sterile tubes

-

Sonicator or homogenizer

-

Oral gavage needles

Procedure:

-

Prepare the Vehicle Solution:

-

Prepare a 5% ethanol in water solution by mixing 5 parts pure ethanol with 95 parts sterile water.

-

-

Prepare the this compound Suspension:

-

Weigh the appropriate amount of this compound powder to achieve the desired dosage (e.g., 7, 10, or 15 mg/kg).[2]

-

In a sterile tube, add the this compound powder to the 5% ethanol/water vehicle.

-

Vortex the mixture vigorously.

-

To ensure a uniform suspension, sonicate or homogenize the mixture until no visible clumps of powder remain.

-

-

Administration:

-

Administer the this compound suspension to the mice via oral gavage using an appropriate gauge gavage needle.

-

The volume of administration will depend on the weight of the animal and the desired dosage.

-

A vehicle control group receiving the 5% ethanol/water solution should be included in the study design.

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways of this compound and a typical experimental workflow.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Memoquin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of Memoquin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a promising multi-target compound investigated for the treatment of Alzheimer's disease.[1][2][3][4] Its complex chemical structure, which includes a quinone-bearing polyamine, contributes to its poor solubility in aqueous solutions. This low solubility can hinder its absorption and bioavailability, making it challenging to achieve therapeutic concentrations in preclinical and clinical studies.[5]

Q2: What are the initial steps I should take when I encounter solubility issues with this compound?

Start with simple and common laboratory techniques. Attempt to dissolve this compound in a small amount of an organic co-solvent before adding it to your aqueous buffer. Also, consider adjusting the pH of your aqueous solution, as this compound has basic amine groups that can be protonated to increase solubility.[][7]

Q3: Are there more advanced techniques if simple methods fail?

Yes, several advanced formulation strategies can significantly enhance this compound's solubility. These include:

-

Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its dissolution rate.[8][9][10][11][12]

-

Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic this compound molecule, forming an inclusion complex with improved aqueous solubility.[13][14][15][16][17]

-

Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area, which can enhance the dissolution rate.[18][19][20]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: this compound precipitates out of solution upon addition to aqueous buffer.

-

Possible Cause: The concentration of the organic co-solvent is too low, or the pH of the aqueous buffer is not optimal for this compound's solubility.

-

Troubleshooting Steps:

-

Increase Co-solvent Concentration: Gradually increase the percentage of the water-miscible organic co-solvent (e.g., ethanol, DMSO) in your final solution.[21][22][23][24][25][26] Be mindful of the final concentration's compatibility with your experimental system.

-

Adjust pH: Since this compound is a basic compound, lowering the pH of the aqueous buffer can increase its solubility by protonating the amine groups.[][7][27] Experiment with a range of acidic pH values to find the optimal solubility.

-

Use a Surfactant: A small amount of a non-ionic surfactant can help to keep this compound in solution.[22][28]

-

Issue 2: The solubility of this compound is still too low for my required experimental concentration, even with co-solvents and pH adjustment.

-

Possible Cause: The inherent low solubility of this compound requires a more advanced formulation approach.

-

Troubleshooting Steps:

-

Prepare a Solid Dispersion: Utilize a hydrophilic polymer to create a solid dispersion of this compound. The solvent evaporation or melting method can be employed for this purpose.[8][9][10][11][12]

-

Formulate with Cyclodextrins: Create an inclusion complex with a suitable cyclodextrin. This can be achieved through methods like co-evaporation or kneading.[13][14][15][16][17]

-

Consider Nanotechnology: Explore the preparation of this compound nanoparticles to increase its surface area and dissolution rate.[18][19][20]

-

Data Presentation: Comparison of Solubility Enhancement Techniques

The following table summarizes the potential effectiveness of various techniques for improving the aqueous solubility of poorly soluble drugs like this compound. The values presented are illustrative and may vary depending on the specific experimental conditions.

| Technique | Fold Increase in Solubility (Approximate) | Advantages | Disadvantages |

| pH Adjustment | 2 - 10 | Simple, rapid, and cost-effective.[7] | Only applicable to ionizable compounds; risk of precipitation upon pH change.[7] |

| Co-solvents | 2 - 50 | Simple to formulate and can be combined with other methods.[24] | Potential for toxicity at high concentrations; risk of precipitation upon dilution.[24] |

| Solid Dispersions | 10 - 200 | Significant increase in dissolution rate and bioavailability.[9][12] | Can be complex to prepare; potential for physical instability of the amorphous form. |

| Cyclodextrin Complexation | 10 - 500 | High potential for solubility enhancement; can also improve stability.[14][15][16] | Can be expensive; stoichiometry of the complex needs to be determined. |

| Nanoparticle Formulation | > 100 | Drastic increase in surface area and dissolution rate.[18] | Requires specialized equipment and expertise for preparation and characterization. |

Experimental Protocols

Protocol 1: Solubility Enhancement of this compound using a Co-solvent and pH Adjustment

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

-

pH Screening: Prepare a series of aqueous buffers with pH values ranging from 4.0 to 7.0 (e.g., acetate buffer for pH 4-5.5, phosphate buffer for pH 6-7).

-

Solubilization: Add the this compound stock solution dropwise to each buffer while vortexing to achieve the desired final concentration. The final DMSO concentration should be kept as low as possible (e.g., <1% v/v).

-

Observation: Visually inspect the solutions for any signs of precipitation immediately after preparation and after a defined period (e.g., 1 hour, 24 hours) at room temperature and 4°C.

-

Quantification (Optional): If a quantitative measure is needed, centrifuge the solutions, and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC.

Protocol 2: Preparation of a this compound-PVP Solid Dispersion by Solvent Evaporation

-

Dissolution: Dissolve a specific weight ratio of this compound and Polyvinylpyrrolidone (PVP) (e.g., 1:5 w/w) in a suitable organic solvent in which both are soluble (e.g., methanol).

-

Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

-

Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

-

Pulverization: Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

-

Solubility Testing: Determine the aqueous solubility of the prepared solid dispersion compared to the pure this compound powder following the steps in Protocol 1.

Visualizations

Signaling Pathway of this compound in Alzheimer's Disease

Caption: Multi-target action of this compound in Alzheimer's disease pathology.

Experimental Workflow for Overcoming Poor Solubility

References

- 1. Pharmacological Characterization of this compound, a Multi-Target Compound for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a multi-target-directed ligand as an innovative therapeutic opportunity for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A multi-target-directed ligand as an innovative therapeutic opportunity for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel Formulation Additives for an Anti-Alzheimer's Disease Drug - Advanced Science News [advancedsciencenews.com]

- 7. ijprajournal.com [ijprajournal.com]